Bromofos

Vue d'ensemble

Description

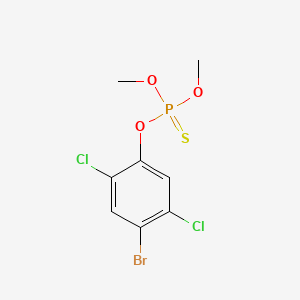

Le Bromofos, également connu sous le nom d'acide phosphorothioïque, O-(4-bromo-2,5-dichlorophényl) O,O-diméthyl ester, est un insecticide organophosphoré. Il était principalement utilisé pour contrôler une variété de ravageurs, y compris les insectes piqueurs et suceurs. Le this compound est connu pour son activité à large spectre et a été largement utilisé en agriculture avant d'être considéré comme obsolète .

Méthodes De Préparation

Voies de Synthèse et Conditions de Réaction : Le Bromofos est synthétisé par estérification de l'acide phosphorothioïque avec le 4-bromo-2,5-dichlorophénol. La réaction implique généralement l'utilisation de sulfate de diméthyle comme agent méthylant dans des conditions contrôlées .

Méthodes de Production Industrielle : La production industrielle de this compound implique des processus d'estérification à grande échelle. La réaction est réalisée dans des réacteurs avec un contrôle précis de la température et de la pression pour assurer un rendement et une pureté élevés. Le produit est ensuite purifié par distillation et cristallisation .

Types de Réactions:

Oxydation : Le this compound peut subir des réactions d'oxydation, conduisant à la formation de dérivés oxon.

Hydrolyse : En présence d'eau, le this compound peut s'hydrolyser pour produire des dérivés d'acide phosphorique et du 4-bromo-2,5-dichlorophénol.

Substitution : Le this compound peut participer à des réactions de substitution nucléophile, où l'atome de brome est remplacé par d'autres nucléophiles

Réactifs et Conditions Communes:

Agents oxydants : Peroxyde d'hydrogène, permanganate de potassium.

Conditions d'hydrolyse : Solutions aqueuses acides ou basiques.

Nucléophiles : Ammoniac, amines, thiols

Principaux Produits Formés:

Produits d'oxydation : Dérivés oxon.

Produits d'hydrolyse : Dérivés d'acide phosphorique, 4-bromo-2,5-dichlorophénol.

Produits de substitution : Divers dérivés phényliques substitués

4. Applications de la Recherche Scientifique

Le this compound a été utilisé dans diverses applications de recherche scientifique, notamment:

Chimie : En tant que composé modèle pour étudier la chimie des organophosphorés et les mécanismes réactionnels.

Biologie : Enquêter sur ses effets sur la physiologie et la biochimie des insectes.

Médecine : Rechercher son potentiel en tant qu'inhibiteur de l'acétylcholinestérase pour des applications thérapeutiques.

Industrie : Utilisé dans le développement de nouveaux insecticides et agents de lutte antiparasitaire

5. Mécanisme d'Action

Le this compound exerce ses effets en inhibant l'acétylcholinestérase, une enzyme responsable de la dégradation de l'acétylcholine dans le système nerveux. Cette inhibition conduit à une accumulation d'acétylcholine, provoquant une transmission continue du signal nerveux, ce qui entraîne finalement la paralysie et la mort de l'insecte .

Cibles Moléculaires et Voies:

Cible : Enzyme acétylcholinestérase.

Applications De Recherche Scientifique

Chemical Properties and Mechanism of Action

Bromofos is characterized by its chemical structure and functions by inhibiting acetylcholinesterase, an enzyme crucial for breaking down the neurotransmitter acetylcholine in synaptic clefts. This inhibition leads to an accumulation of acetylcholine, resulting in overstimulation of the nervous system, which can be toxic to various organisms including humans and wildlife .

Absorption and Excretion

Research indicates that this compound is well absorbed through the gastrointestinal tract, with significant quantities detected in the liver and kidneys shortly after administration. Studies on rats show that approximately 96% of administered this compound is excreted within 24 hours, primarily through urine . The compound does not tend to accumulate in organs, suggesting a relatively rapid clearance from the body.

Metabolism

Metabolic studies reveal that this compound is converted into several metabolites, including bromoxon and dimethylthionophosphate. These metabolites also exhibit cholinesterase inhibition but vary in toxicity levels . The identification of these metabolites is crucial for understanding the compound's overall toxicity and potential environmental persistence.

Acute and Chronic Toxicity

This compound has been subjected to numerous toxicity studies. Acute toxicity tests demonstrate high lethality in various animal models, with oral LD50 values indicating significant risk at low doses. Chronic exposure studies have shown that even sub-lethal doses can lead to impaired growth and neurological effects in rats and dogs .

| Study Type | Species | Dosage (mg/kg/day) | Observed Effects |

|---|---|---|---|

| Acute Toxicity | Rats | 800-1200 | Plasma cholinesterase inhibition |

| Chronic Toxicity | Dogs | 0.75-3.0 | Neurological signs after prolonged exposure |

| Reproductive Toxicity | Rats | 5-80 | Reduced body weight gain; stillbirths |

Environmental Impact

This compound has been detected in various environmental matrices, including soil and water systems. Its low aqueous solubility and volatility contribute to its potential leaching into groundwater systems . Studies have shown that it poses significant risks to non-target organisms such as honeybees and aquatic life due to its high toxicity levels .

Agricultural Applications

Historically, this compound was widely used in agriculture for controlling pests affecting crops and livestock. Its effectiveness against biting and sucking insects made it a popular choice among farmers . However, due to rising concerns over its toxicity and environmental persistence, many countries have moved towards banning or restricting its use.

Residue Analysis

In a study analyzing meat fats from livestock treated with this compound-ethyl (a related compound), residues were found indicating potential bioaccumulation risks . This raises concerns regarding food safety and necessitates stringent monitoring of pesticide residues in agricultural products.

Mécanisme D'action

Bromofos is compared with other organophosphate insecticides such as:

Bromophos-ethyl: Similar in structure but has an ethyl group instead of a methyl group.

Chlorpyrifos: Another organophosphate with a different substitution pattern on the phenyl ring.

Diazinon: An organophosphate with a different alkyl group and substitution pattern

Uniqueness: this compound is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical and biological properties compared to other organophosphates .

Comparaison Avec Des Composés Similaires

Le Bromofos est comparé à d'autres insecticides organophosphorés tels que:

Bromophos-éthyle : Structure similaire, mais possède un groupe éthyle au lieu d'un groupe méthyle.

Chlorpyrifos : Un autre organophosphoré avec une autre substitution sur le cycle phényle.

Diazinon : Un organophosphoré avec un groupe alkyle et une substitution différents

Unicité : Le this compound est unique en raison de son motif de substitution spécifique sur le cycle phényle, qui lui confère des propriétés chimiques et biologiques distinctes par rapport aux autres organophosphorés .

Liste des Composés Similaires:

- Bromophos-éthyle

- Chlorpyrifos

- Diazinon

Activité Biologique

Bromofos, an organophosphorus compound, is primarily utilized as a pesticide. It is chemically classified as O,O-dimethyl-O-(2,5-dichloro-4-bromophenyl) phosphorothioate, and its biological activity is largely attributed to its role as an acetylcholinesterase (AChE) inhibitor. This article explores the biological activity of this compound, including its mechanisms of action, toxicological effects, and relevant case studies.

- Molecular Formula : C8H8BrCl2O3PS

- Molecular Weight : 366.0 g/mol

- Melting Point : 53°C

- Boiling Point : 140-142°C at low pressure

- Solubility : Limited in water (~40 ppm at 27°C), soluble in organic solvents like toluene and diethyl ether.

This compound exerts its biological effects by inhibiting AChE, an enzyme crucial for breaking down the neurotransmitter acetylcholine (ACh) at nerve synapses. The inhibition of AChE leads to an accumulation of ACh, resulting in overstimulation of the nervous system in insects, which ultimately causes paralysis and death.

Toxicological Effects

This compound is classified as highly toxic to both target organisms (insects) and non-target species (including humans and animals). The following table summarizes key toxicological findings related to this compound:

Metabolism and Environmental Impact

This compound undergoes hydrolysis in both acidic and alkaline conditions, resulting in the formation of less toxic metabolites. Its metabolites have been shown to exhibit varying degrees of toxicity compared to the parent compound. Studies indicate that while this compound itself is highly toxic, some metabolites may pose reduced risks.

Case Studies and Research Findings

Several studies have highlighted the biological activity of this compound through various experimental designs:

- Acute Exposure Study : Research conducted on rats demonstrated that after oral administration, this compound was rapidly absorbed, with significant amounts found in the liver and kidneys within hours. The biological half-life was determined to be approximately 14 hours .

- Long-term Toxicity Assessment : In chronic exposure studies involving dogs and rats, no significant adverse effects were observed at low doses (0.63 mg/kg/day for rats), although cholinesterase activity was inhibited at higher doses .

- Developmental Studies : Investigations into the effects of this compound on reproduction indicated that while there were no significant impacts on fertility or offspring size, there was an increased incidence of stillbirths when exposed to higher concentrations .

- Environmental Persistence : Studies indicate that this compound can persist in the environment due to its chemical stability but can be degraded into less harmful metabolites under specific conditions .

Propriétés

IUPAC Name |

(4-bromo-2,5-dichlorophenoxy)-dimethoxy-sulfanylidene-λ5-phosphane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrCl2O3PS/c1-12-15(16,13-2)14-8-4-6(10)5(9)3-7(8)11/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYQDCVLCJXRDSK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COP(=S)(OC)OC1=CC(=C(C=C1Cl)Br)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrCl2O3PS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1041683 | |

| Record name | Bromofos | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1041683 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

366.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Yellow solid; [Merck Index] Colorless solid; [MSDSonline] | |

| Record name | Bromophos | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4007 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

140-142 °C at 0.01 mm Hg | |

| Record name | BROMOPHOS | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6573 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

Sol on most organic solvents such as diethyl ether; slightly sol in low molecular weight alcohols., Water solubility: 40 mg/l at 25 °C, Soluble in carbon tetrachloride, ether, and toluene., In acetone 1090, dichloromethane 1120, xylene 900, methanol 100 (all in g/l at 20 °C)., In water, 0.65 mg/l @ 20 °C | |

| Record name | BROMOPHOS | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6573 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.00013 [mmHg], 1.3X10-4 mm Hg @ 20 °C | |

| Record name | Bromophos | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4007 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | BROMOPHOS | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6573 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Mechanism of Action |

Organophosphorus derivatives act by combining with and inactivating the enzyme acetylcholinesterase (AChE). ... The inactivation of cholinesterase by cholinesterase inhibitor pesticides allows the accumulation of large amounts of acetylcholine, with resultant widespread effects that may be ... separated into 4 categories: (1) Potentiation of postganglionic parasympathetic activity. ... (2) Persistent depolarization of skeletal muscle ... (3) Initial stimulation following depression of cells of central nervous system ... (4) Variable ganglionic stimulation or blockade ... /Cholinesterase inhibitor pesticides/, The main feature of the toxic mechanism of organophosphorus pesticides is inhibition of the esterase enzyme activity, in particular of cholinesterase, which plays an important physiological part. Organophosphorus pesticides can also indirectly interact with the biochemical receptors of acetylcholine. /Organophosphorus pesticides/, Non-systemic insecticide with contact and stomach action. Cholinesterase inhibitor. | |

| Record name | BROMOPHOS | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6573 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Yellow crystals | |

CAS No. |

2104-96-3 | |

| Record name | Bromophos | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2104-96-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bromofos [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002104963 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bromofos | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=527602 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Bromofos | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1041683 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Bromophos | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.616 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BROMOFOS | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/74A4TNE8C3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | BROMOPHOS | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6573 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

53-54 °C | |

| Record name | BROMOPHOS | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6573 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.